ARRY-382 (c-Fms-IN-12) is a potent, highly selective, orally bioavailable small molecule inhibitor of colony-stimulating factor-1 receptor (CSF1R) []. CSF1R is a tyrosine kinase receptor that plays an essential role in the differentiation and regulation of macrophages []. ARRY-382 acts by binding to and inhibiting the activity of CSF1R, thereby disrupting colony-stimulating factor 1 (CSF1) signaling []. This disruption of signaling has implications for the tumor microenvironment, where tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells contribute to immune escape mechanisms []. ARRY-382 has been investigated as a potential antineoplastic agent due to its ability to inhibit tumor cell proliferation in cells overexpressing CSF1R [].
ARRY-382 is classified as an experimental drug under development for cancer treatment. It is primarily sourced from pharmaceutical research focused on developing targeted therapies for various malignancies. The compound has shown promising results in preclinical models and early-phase clinical trials, indicating its potential as a therapeutic agent in oncology .
The synthesis of ARRY-382 involves several complex chemical reactions. Notably, it has been synthesized through various methods, including:
The synthetic pathway includes several intermediates that are modified through various reactions to achieve the final product. For instance, phenylboronic acid is often used in conjunction with other reagents to introduce functional groups onto the core structure of ARRY-382 .
The molecular structure of ARRY-382 can be characterized by its specific arrangement of atoms and functional groups that confer its biological activity. The compound contains a complex arrangement that includes:
The precise molecular formula and three-dimensional conformation can be derived from X-ray crystallography data or computational modeling techniques, revealing how it interacts with CSF-1R at the atomic level .
The chemical reactivity of ARRY-382 is primarily centered around its ability to bind selectively to CSF-1R. Key reactions include:
These interactions have been characterized using various biochemical assays that assess binding affinity and inhibition potency .
The mechanism of action for ARRY-382 involves several steps:
Preclinical studies have demonstrated that ARRY-382 effectively reduces macrophage infiltration in tumors, thereby reprogramming the immune landscape to favor anti-tumor activity .
The physical properties of ARRY-382 include:
Chemical properties may include stability under physiological conditions, pH sensitivity, and reactivity towards nucleophiles or electrophiles depending on the functional groups present.
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to assess purity and confirm structural integrity during synthesis .
ARRY-382 is primarily being investigated for its applications in cancer therapy due to its ability to modulate the immune response against tumors. Its potential uses include:
The compound's unique mechanism targeting CSF-1R positions it as a promising candidate in the evolving landscape of cancer immunotherapy .
Array Three Hundred Eighty Two (chemical name: C₃₂H₃₆N₈O₂; CAS: 1313407-95-2) is a potent small-molecule inhibitor targeting the Colony-Stimulating Factor One Receptor (Colony-Stimulating Factor One Receptor) tyrosine kinase domain. Its high selectivity is evidenced by a half maximal inhibitory concentration (IC₅₀) of 9 nanomolar against Colony-Stimulating Factor One Receptor, significantly lower than its activity against related kinases such as Stem Cell Factor Receptor, Fms Like Tyrosine Kinase Three, or Platelet-Derived Growth Factor Receptor Beta. This selectivity arises from specific interactions within the adenosine triphosphate-binding pocket of Colony-Stimulating Factor One Receptor [4] [10]. Molecular docking simulations reveal that Array Three Hundred Eighty Two stabilizes the kinase in an autoinhibited conformation through three critical interactions:
This binding mode disrupts the conserved salt bridge between Glutamate Six Hundred Thirty Three and Lysine Six Hundred Sixteen, a structural prerequisite for kinase activation. The compound's pyrimidine core and substituted piperazine tail optimize binding energy (ΔG ≈ -10.2 kilocalories per mole), contributing to prolonged residence time. Pharmacokinetic studies confirm oral bioavailability with sustained plasma concentrations exceeding the IC₉₀ for Colony-Stimulating Factor One Receptor for over 12 hours post-administration, enabling once-daily dosing in clinical settings [7] [9].
Table 1: Key Structural Interactions of Array Three Hundred Eighty Two in Colony-Stimulating Factor One Receptor Binding
Binding Site Region | Amino Acid Residue | Interaction Type | Functional Consequence |
---|---|---|---|
Juxtamembrane Domain | Tyrosine Five Hundred Forty Six | Hydrogen Bonding | Stabilizes inactive conformation |
Juxtamembrane Domain | Tryptophan Five Hundred Fifty | Hydrogen Bonding | Anchors activation loop |
Adenosine Triphosphate-Binding Pocket | Methionine Six Hundred Thirty Seven | Hydrophobic Packing | Enhances binding specificity |
Aspartate-Phenylalanine-Glycine Motif | Asparagine Seven Hundred Ninety Seven | Steric Hindrance | Prevents kinase activation |
Catalytic Loop | Glutamate Six Hundred Thirty Three - Lysine Six Hundred Sixteen | Salt Bridge Disruption | Inhibits catalytic activity |
Colony-Stimulating Factor One Receptor activation triggers downstream signaling cascades essential for macrophage survival, proliferation, and polarization. Array Three Hundred Eighty Two demonstrates potent suppression of two primary pathways:
In advanced solid tumor microenvironments, Array Three Hundred Eighty Two reprograms macrophage polarization by suppressing M2-associated markers (CD Two Hundred Six, CD One Hundred Sixty Three) while enhancing antigen-presenting machinery (Major Histocompatibility Complex Class Two, CD Eighty Six). This reverses T-cell suppression, increasing the CD8+ T-cell to regulatory T-cell ratio by 3.5-fold in preclinical models. Combination with Programmed Cell Death Protein One blockade synergistically enhances interferon gamma production by tumor-infiltrating lymphocytes and delays tumor growth in checkpoint-refractory models [2] [7].
Array Three Hundred Eighty Two represents first-generation selective Colony-Stimulating Factor One Receptor inhibition, while newer agents exhibit improved pharmacological properties. Key differentiators include:
Table 2: Pharmacological Comparison of Array Three Hundred Eighty Two with Clinical-Stage Colony-Stimulating Factor One Receptor Inhibitors
Inhibitor (Generation) | Colony-Stimulating Factor One Receptor IC₅₀ (nanomolar) | Key Off-Targets (IC₅₀ in nanomolar) | Unique Pharmaceutical Properties |
---|---|---|---|
Array Three Hundred Eighty Two (First) | 9 | None significant (>100-fold selectivity) | Optimized for once-daily oral dosing |
Pexidartinib (First) | 13 | Stem Cell Factor Receptor (27), Fms Like Tyrosine Kinase Three (160) | Approved for tenosynovial giant cell tumor |
BLZ Nine Hundred Forty Five (Second) | 1 | None significant (>3,000-fold selectivity) | Blood-brain barrier penetration (ratio >0.8) |
DCC Three Thousand Fourteen (Second) | 3 | Platelet-Derived Growth Factor Receptor Beta (4,800) | Irreversible covalent binding mechanism |
Edicotinib (First) | 3.2 | Stem Cell Factor Receptor (20), Fms Like Tyrosine Kinase Three (190) | Active against acute myeloid leukemia clones |
Computational modeling reveals that second-generation inhibitors exploit additional binding niches: BLZ Nine Hundred Forty Five engages a unique hydrophobic pocket near the gatekeeper residue, while DCC Three Thousand Fourteen extends into the front pocket. Array Three Hundred Eighty Two's pyrimidine core remains a scaffold for further optimization; recent derivatives incorporating imidazo[1,2-b]pyridazine hinge-binders demonstrate 5-fold potency improvements while maintaining selectivity [8] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1